Methyl 4-methylpiperazine-2-carboxylate dihydrochloride
Overview
Description
Methyl 4-methylpiperazine-2-carboxylate dihydrochloride is a chemical compound with the molecular formula C7H14N2O2·2HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various scientific research applications due to its versatile properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methylpiperazine-2-carboxylate dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of 1,2-diamine derivatives with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using batch or flow reactors. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. Heterogeneous catalysis by metal ions supported on commercial polymeric resins is also employed to facilitate the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methylpiperazine-2-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted piperazine compounds.
Scientific Research Applications
Methyl 4-methylpiperazine-2-carboxylate dihydrochloride is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in molecular biology studies to investigate the structure and function of proteins and nucleic acids.
Medicine: It is employed in drug synthesis, particularly in the development of pharmaceuticals with piperazine moieties.
Industry: The compound finds applications in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-methylpiperazine-2-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting biological processes such as cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound, widely used in pharmaceuticals.
4-Methylpiperazine: A closely related compound with similar properties.
2-Methylpiperazine: Another derivative with slight structural differences.
Uniqueness
Methyl 4-methylpiperazine-2-carboxylate dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Properties
IUPAC Name |
methyl 4-methylpiperazine-2-carboxylate;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.2ClH/c1-9-4-3-8-6(5-9)7(10)11-2;;/h6,8H,3-5H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FANVJGCPKRIDIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1)C(=O)OC.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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